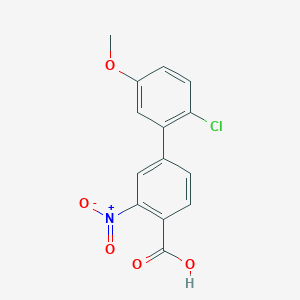
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid (3-C4M-5FB) is a synthetic organic compound that is widely used in scientific research. It is a member of the benzoic acid family and is commonly used as an intermediate in the synthesis of other compounds. It is also used as a reagent in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. Additionally, it is used in biochemical and physiological studies, such as the study of enzyme kinetics, receptor-ligand interactions, and signal transduction pathways.
Wirkmechanismus
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the enzyme, 3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases, proteases, and kinases. It has also been shown to modulate the activity of various ion channels, such as calcium and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low potential for causing side effects. However, it is not very soluble in water and has limited solubility in organic solvents. Additionally, it is sensitive to light and heat, so it must be stored in a cool, dark place.
Zukünftige Richtungen
Given the wide range of applications of 3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95%, there are a number of potential future directions for research. These include further investigation of its effects on enzyme activity, ion channels, and signal transduction pathways. Additionally, research could be done to explore its potential as an anti-tumor agent or as a drug delivery system. Finally, research could be done to explore its potential for use in other fields, such as agriculture and food science.
Synthesemethoden
3-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95% is synthesized by reacting 4-methoxybenzaldehyde with 3-chloro-5-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a temperature of 40-50°C. The reaction is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(16)5-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUFINMCBQRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691049 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-38-7 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














